molecular formula C20H13Cl2N3 B5200742 3,4-Bis(4-chlorophenyl)-5-phenyl-1,2,4-triazole

3,4-Bis(4-chlorophenyl)-5-phenyl-1,2,4-triazole

Cat. No.: B5200742
M. Wt: 366.2 g/mol
InChI Key: IBOONZUEQMHGRU-UHFFFAOYSA-N
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Description

3,4-Bis(4-chlorophenyl)-5-phenyl-1,2,4-triazole: is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two 4-chlorophenyl groups and one phenyl group attached to a triazole ring, making it a molecule of interest for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(4-chlorophenyl)-5-phenyl-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzohydrazide with phenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 3,4-Bis(4-chlorophenyl)-5-phenyl-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its triazole ring is known for its ability to interact with various biological targets, making it a candidate for drug discovery.

Medicine: In medicinal chemistry, this compound is investigated for its potential as an antifungal, antibacterial, and anticancer agent. The presence of the triazole ring is crucial for its biological activity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-Bis(4-chlorophenyl)-5-phenyl-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes.

Comparison with Similar Compounds

    1,2,4-Triazole: A simpler triazole compound with similar biological activities.

    3,5-Diphenyl-1,2,4-triazole: Another triazole derivative with two phenyl groups.

    4-Chlorophenyl-1,2,4-triazole: A related compound with one chlorophenyl group.

Uniqueness: 3,4-Bis(4-chlorophenyl)-5-phenyl-1,2,4-triazole is unique due to the presence of two 4-chlorophenyl groups and one phenyl group. This specific arrangement enhances its reactivity and biological activity compared to simpler triazole derivatives. The compound’s structure allows for diverse chemical modifications, making it a versatile molecule for various scientific applications.

Properties

IUPAC Name

3,4-bis(4-chlorophenyl)-5-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3/c21-16-8-6-15(7-9-16)20-24-23-19(14-4-2-1-3-5-14)25(20)18-12-10-17(22)11-13-18/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOONZUEQMHGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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